molecular formula C18H16N4O3 B10987441 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide

4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide

Cat. No.: B10987441
M. Wt: 336.3 g/mol
InChI Key: NCAQLXPXQPHYSN-UHFFFAOYSA-N
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Description

4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide typically involves the following steps :

    Formation of Quinoxaline Core: The quinoxaline core is synthesized by condensing o-phenylenediamine with a diketone, such as methylglyoxal, under acidic conditions.

    Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Amidation: The acetylated quinoxaline is reacted with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.

    Pathways Involved: In cancer cells, it inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide can be compared with other quinoxaline derivatives :

    Similar Compounds: Quinoxaline-2-carboxamide, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide.

    Uniqueness: Unlike other quinoxaline derivatives, this compound has a unique benzamide moiety that enhances its biological activity and specificity towards certain molecular targets.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

4-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C18H16N4O3/c1-11-18(25)22(15-5-3-2-4-14(15)20-11)10-16(23)21-13-8-6-12(7-9-13)17(19)24/h2-9H,10H2,1H3,(H2,19,24)(H,21,23)

InChI Key

NCAQLXPXQPHYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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